molecular formula C4H6N2O2 B1253976 L-3-aminosuccinimide CAS No. 73537-92-5

L-3-aminosuccinimide

Cat. No.: B1253976
CAS No.: 73537-92-5
M. Wt: 114.10 g/mol
InChI Key: YDNMHDRXNOHCJH-REOHCLBHSA-N
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Description

L-3-aminosuccinimide is a 3-aminosuccinimide that has S-configuration.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : L-3-aminosuccinimide is utilized in the synthesis of novel pyrrolo[3,2-c]isoquinolines, starting from 3-aminosuccinimides. This process involves a regioselective reduction of 3-aminosuccinimides, leading to the creation of new heterocyclic systems like the 3,6-methano-2,5-benzodiazocine (Brière et al., 1997).

  • Biodegradable Polycation Gene Vectors : Research has shown that poly-D, L-succinimide (PSI)-based biodegradable cationic polymers, which mimic polyethylenimine, can be effective in gene delivery. These polymers, when grafted with different amine side chains, exhibit varying transfection abilities and biocompatibility, suggesting potential applications in clinical gene delivery (Shen et al., 2013).

  • Zwitterionic Polyaspartamides for Biomedical Applications : Zwitterionic polyaspartamides derived from L-lysine side-chain moieties, synthesized by reacting amino acids with polysuccinimide, exhibit anti-protein adsorption properties. This makes them suitable for creating hydrophilic surfaces and potential use in biomedical applications (Hladysh et al., 2021).

  • Temperature-Responsive Fluorescence Polymer Probes : Poly(N-isopropylacrylamide) (PNIPAAm) based temperature-responsive fluorescence polymer probes, using N-hydroxysuccinimide, have been developed for cellular uptake studies. These probes, with accurately controlled cellular uptakes near body temperature, have potential in distinguishing between normal and pathological cells, and in intracellular drug delivery systems (Hiruta et al., 2014).

  • Synthesis of Zwitterionic Peptides for Non-fouling Materials : Zwitterionic peptides derived from natural amino acids like L-histidine and L-lysine, synthesized through polysuccinimide ring-opening reactions, have shown good hydrophilicity and anti-protein-adsorption abilities. Their biocompatibility suggests potential use as non-fouling materials in biomedical applications (Lu et al., 2014).

  • Synthesis of Alkylaminomaleimide Fluorophores : Alkylaminomaleimide fluorophores, synthesized via air oxidation of 3-aminosuccinimides, have been used for optical waveguides and bioimaging. This demonstrates the potential of 3-aminosuccinimides in creating high-performance functional materials for various applications (Guo et al., 2020).

Mechanism of Action

Target of Action

L-3-Aminosuccinimide primarily targets aspartic acid residues within proteins . These residues are relatively reactive and can be site-specifically isomerized . The modification of aspartic acid residues, particularly within the complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs), can significantly impact the efficacy of the molecule .

Mode of Action

This compound interacts with its targets through a process known as succinimide formation and isomerization . This process alters the chemical and physical properties of aspartic acid residues in a protein . The nonenzymatic isomerization proceeds via a five-membered-ring succinimide (Suc) intermediate .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the isomerization of aspartic acid residues . This process affects the structure and function of proteins, particularly mAbs, by modifying the aspartic acid residues within their CDRs .

Pharmacokinetics

It’s known that the accumulation of succinimide can be identified through intact and reduced lc–ms mass measurements .

Result of Action

The result of this compound’s action is the formation of succinimide, which can accumulate in the CDR of a therapeutic mAb . This accumulation can have a strong negative impact on the potency of the molecule . It can lead to an increase in basic charge variants and a decrease in potency .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, succinimide accumulation in a formulation was found to be accelerated when stored at elevated temperatures . Changes in formulation can mitigate succinimide accumulation and the corresponding detrimental changes in potency, even after extended storage at elevated temperatures .

Properties

IUPAC Name

(3S)-3-aminopyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMHDRXNOHCJH-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538594
Record name (3S)-3-Aminopyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73537-92-5
Record name (S)-Aspartimide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03487
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3S)-3-Aminopyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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